4-Chloro-8-methoxy-2-methylquinazoline

Overview

Description

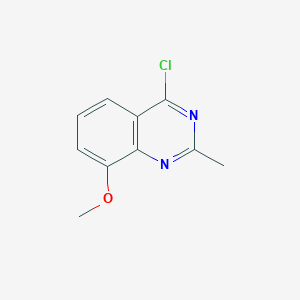

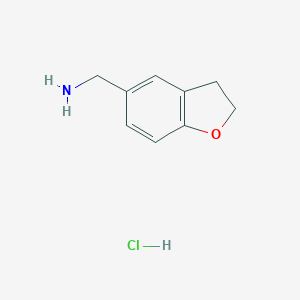

4-Chloro-8-methoxy-2-methylquinazoline is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 4-Chloro-8-methoxy-2-methylquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the structure . This core is substituted at position 4 with a chlorine atom, at position 8 with a methoxy group, and at position 2 with a methyl group .Physical And Chemical Properties Analysis

4-Chloro-8-methoxy-2-methylquinazoline is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found .Scientific Research Applications

Anticancer Potential and Blood Brain Barrier Penetration

4-Chloro-8-methoxy-2-methylquinazoline and its derivatives have been studied for their potential in cancer treatment. Research has shown that certain derivatives of this compound, like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, are potent apoptosis inducers, suggesting their efficacy as anticancer agents. Notably, these compounds have demonstrated high blood-brain barrier penetration, which is a significant advantage in treating brain tumors (Sirisoma et al., 2009).

Tubulin Polymerization Inhibition

Certain derivatives have been identified as novel classes of tubulin-polymerization inhibitors. These compounds, like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have displayed high in vitro cytotoxic activity and substantial inhibition of colchicine binding, leading to cell cycle arrest and disrupted microtubule formation in cancer cells (Wang et al., 2014).

Structural Studies and Hydrogen Bonding

In the realm of crystallography, studies have focused on the structural aspects of quinazoline derivatives. For instance, research on bis(4-methoxy-3,4-dihydroquinazolin-1-ium) chloranilate revealed insights into hydrogen bonding and aggregate formation, which are crucial for understanding the compound's chemical behavior (Gotoh & Ishida, 2013).

Tubulin-Binding Tumor-Vascular Disrupting Agents

A novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) based on 4-Chloro-8-methoxy-2-methylquinazoline derivatives has been identified. These agents target established blood vessels in tumors, inhibiting tumor cell proliferation and inducing apoptosis (Cui et al., 2017).

Synthesis and Modification Techniques

The synthesis and modification of 4-Chloro-8-methoxy-2-methylquinazoline have been explored to enhance its properties and potential applications. Techniques include various substitutions and modifications, aiming to develop more effective compounds for specific applications like antitumor activities (Zhao et al., 2017).

Molecular Docking and Antimicrobial Activities

Research has also been conducted on molecular docking and antimicrobial activities. For example, studies on N'-((2-Chloro-6-methoxy quinolin-3-yl)methylidene)-substituted benzohydrazide have demonstrated its potential in antibacterial and analgesic effects, providing a basis for developing new pharmaceuticals (Shaikh, 2013).

Safety and Hazards

properties

IUPAC Name |

4-chloro-8-methoxy-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6-12-9-7(10(11)13-6)4-3-5-8(9)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOQXCVZNXOFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444719 | |

| Record name | 4-chloro-8-methoxy-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-8-methoxy-2-methylquinazoline | |

CAS RN |

154288-17-2 | |

| Record name | 4-chloro-8-methoxy-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B131079.png)

![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)

![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)

![S-[2-(N7-Guanyl)ethyl]glutathione](/img/structure/B131103.png)

![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)